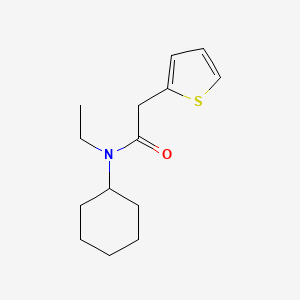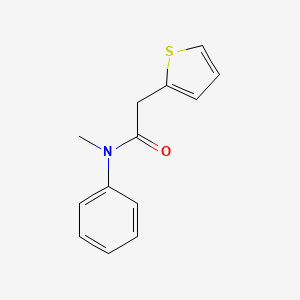
N-methyl-N-phenyl-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-phenyl-2-(2-thienyl)acetamide: is an organic compound that belongs to the class of acetamides It features a phenyl group, a methyl group, and a thienyl group attached to an acetamide backbone
Wissenschaftliche Forschungsanwendungen
Chemistry: N-methyl-N-phenyl-2-(2-thienyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a subject of interest in medicinal chemistry. Researchers explore its potential as a therapeutic agent for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable in material science and engineering applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenyl-2-(2-thienyl)acetamide typically involves the reaction of N-methyl-N-phenylacetamide with a thiophene derivative. One common method is the acylation of N-methyl-N-phenylacetamide with 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-methyl-N-phenyl-2-(2-thienyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the phenyl or thienyl rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wirkmechanismus
The mechanism of action of N-methyl-N-phenyl-2-(2-thienyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
N-methyl-N-phenylacetamide: Lacks the thienyl group, making it less versatile in certain applications.
N-phenyl-2-(2-thienyl)acetamide: Lacks the methyl group, which may affect its reactivity and bioactivity.
N-methyl-2-(2-thienyl)acetamide: Lacks the phenyl group, altering its chemical and physical properties.
Uniqueness: N-methyl-N-phenyl-2-(2-thienyl)acetamide is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential bioactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
N-methyl-N-phenyl-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14(11-6-3-2-4-7-11)13(15)10-12-8-5-9-16-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVBFBOBLWMUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-tert-butyl-2-[2-[(1-hydroxybutan-2-ylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5510124.png)
![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)
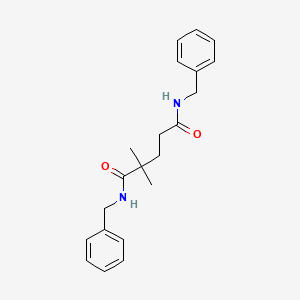
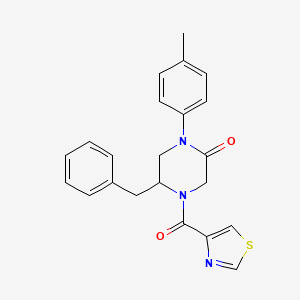
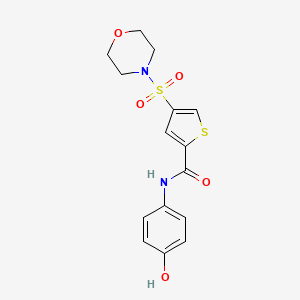
![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)
![4-[(4-Methylthiophenyl)methylene]-3-phenylisoxazol-5-one](/img/structure/B5510171.png)
![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)
![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)
